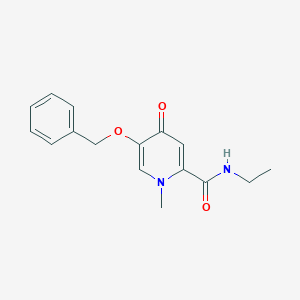
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.13174244 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- CAS Number : 107550-30-1
Dihydropyridines, including this compound, typically exhibit their biological effects through several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.
- Enzyme Inhibition : Some derivatives have shown inhibitory activity against specific kinases and enzymes, such as PI3Kα, which is implicated in cancer cell proliferation and survival .
- Antimicrobial Activity : Research indicates that certain dihydropyridine derivatives exhibit antimicrobial properties, potentially useful against various pathogens.
Anticancer Properties
Recent studies have demonstrated that this compound and its analogs exhibit significant anticancer activities. For example:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this structure have been tested against various human cancer cell lines, showing IC50 values in the micromolar range . Notably, some derivatives displayed potent inhibition of the PI3K pathway, crucial for tumor growth and survival.
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications:
- Inhibition Against Pathogens : The compound's structural features suggest potential efficacy against bacterial and fungal strains. Studies focused on derivatives have indicated selective toxicity towards microbial enzymes over human counterparts .
Case Study 1: Anticancer Activity
A study published in PubMed evaluated a series of benzylated dihydropyridines for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 0.091 μM against PI3Kα, indicating strong potential for further development as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial properties of related dihydropyridines highlighted their effectiveness against Leishmania major, with compounds demonstrating selectivity for parasite enzymes over human targets. This selectivity is critical for developing safer therapeutic options .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
N-ethyl-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-17-16(20)13-9-14(19)15(10-18(13)2)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEJAPBJGIVMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














